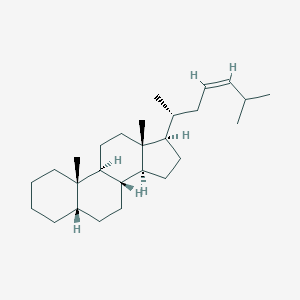

5beta-Cholest-23-ene, (Z)-

Description

Structure

3D Structure

Properties

CAS No. |

14949-12-3 |

|---|---|

Molecular Formula |

C27H46 |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-4-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8-9,19-25H,6-7,10-18H2,1-5H3/b9-8-/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

USMUKFZHEVHSLG-LOAZMKSDSA-N |

SMILES |

CC(C)C=CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

C[C@H](C/C=C\C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)C=CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Synonyms |

(Z)-5β-Cholest-23-ene |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of 5β Cholest 23 Ene, Z

Cholesterol as the Precursor Hub for Cholestane (B1235564) Metabolism

Cholesterol, a 27-carbon sterol, is the foundational molecule for the synthesis of a vast array of steroids and their metabolites in animals. wikipedia.orglibretexts.org Its rigid four-ring nucleus and flexible isooctyl side chain make it an ideal starting point for extensive metabolic diversification. libretexts.orgnobelprize.org Within the cell, cholesterol serves as a critical component of membranes and is the precursor to vital molecules like steroid hormones, vitamin D, and bile acids. libretexts.orgcocukmetabolizma.com

The journey from cholesterol to other cholestane derivatives begins with its synthesis via the mevalonate (B85504) pathway, a complex process starting from acetyl-CoA. libretexts.org Once formed, cholesterol can be directed into various metabolic routes. The conversion of cholesterol into primary bile acids, for instance, involves a series of modifications including the reduction of the double bond at the 5-position to create the 5β-hydrogen configuration, conversion of the 3β-hydroxyl group to a 3α-hydroxyl group, and oxidation and shortening of the side chain. cocukmetabolizma.comnih.gov This metabolic plasticity establishes cholesterol as the central hub from which a multitude of cholestane structures, including 5β-Cholest-23-ene, (Z)-, are derived.

Enzymatic Transformations Leading to Cholest-23-ene Core Structures

The transformation of cholesterol into more complex derivatives is orchestrated by a suite of highly specific enzymes. These enzymes catalyze reactions that modify both the sterol nucleus and the aliphatic side chain, leading to a wide diversity of structures.

Initial Hydroxylation and Ring Modification Processes

The initial steps in the metabolic diversification of cholesterol often involve hydroxylation and modifications of the steroid ring system. These reactions are typically catalyzed by cytochrome P450 (P450) enzymes and are crucial for the synthesis of bile acids and steroid hormones. jst.go.jpresearchgate.net For example, in the classic pathway of bile acid synthesis, the first and rate-limiting step is the 7α-hydroxylation of cholesterol, a reaction mediated by cholesterol 7α-hydroxylase (CYP7A1). cocukmetabolizma.com Subsequent modifications to the ring structure can occur, but for the formation of 5β-cholestane derivatives, a key step is the reduction of the Δ5 double bond. This process, along with the conversion of the 3β-hydroxyl group to the 3α configuration, establishes the characteristic A/B ring junction of the 5β-cholestane core. cocukmetabolizma.com

Side Chain Elaboration and Introduction of Unsaturation

The introduction of a double bond at the C-23 position of the cholestane side chain is a key feature of 5β-Cholest-23-ene, (Z)-. While the specific enzyme responsible for this transformation has not been fully characterized, the process is analogous to other known sterol side-chain desaturation reactions. portlandpress.comnih.gov In fungi and plants, cytochrome P450 enzymes are responsible for introducing double bonds into the sterol side chain. For example, the fungal enzyme CYP61 (also known as ERG5) and the plant enzyme CYP710A catalyze the formation of a double bond at the C-22 position. portlandpress.comwikipedia.org

These sterol desaturases are monooxygenases that catalyze the removal of two adjacent hydrogen atoms from the substrate. jst.go.jp It is plausible that a similar, yet-to-be-identified desaturase is responsible for creating the C-23 double bond. Research on the ciliate Tetrahymena thermophila has identified a sterol desaturase-like protein involved in desaturation at the C-22(23) position of the sterol side chain, further supporting the existence of enzymes capable of this type of modification. conicet.gov.ar The synthesis of related compounds like 24-nor-5β-cholest-23-ene-3α,7α,12α-triol has been undertaken to serve as substrates for studying enzymatic processes, indicating that cholest-23-ene structures are relevant for investigating side-chain metabolism, even if their natural biosynthetic pathways are not fully elucidated. nih.gov

Roles of Specific Cytochrome P450 Monooxygenases (e.g., CYP27A1, CYP7B1)

Cytochrome P450 enzymes are central to cholesterol metabolism, particularly in the modification of the side chain, which is a critical step in the formation of bile acids. researchgate.net Two key enzymes in this process are sterol 27-hydroxylase (CYP27A1) and oxysterol 7α-hydroxylase (CYP7B1).

CYP27A1 is a mitochondrial enzyme that initiates the "acidic" pathway of bile acid synthesis by hydroxylating the sterol side chain at the C-27 position. researchgate.net This enzyme is also involved in the classic pathway, where it contributes to the degradation of the C27-steroid side chain. researchgate.net Its broad tissue distribution suggests it plays a role in cholesterol homeostasis throughout the body.

CYP7B1 is an endoplasmic reticulum-associated enzyme that catalyzes the 7α-hydroxylation of various oxysterols and neurosteroids. cocukmetabolizma.com It is a key player in an alternative pathway for bile acid synthesis and is crucial for the metabolism of cholesterol in extrahepatic tissues. cocukmetabolizma.com While these enzymes are primarily known for their role in hydroxylating and ultimately cleaving the cholesterol side chain, their catalytic activity highlights the diverse modifications that P450 enzymes can perform on the cholestane skeleton. jst.go.jpnih.gov

Microbial Contributions to Sterol Bioconversion and Related Pathways

Microorganisms possess a remarkable capacity for steroid biotransformation, including the degradation and modification of the cholesterol side chain. nih.gov Various bacteria, such as those from the genus Mycobacterium, can utilize cholesterol as a carbon source, breaking down its side chain through a series of β-oxidation reactions. nih.govacs.org This process involves a cascade of enzymatic steps, including hydration and dehydrogenation, catalyzed by specific enzymes like enoyl-CoA hydratases and hydroxyacyl-CoA dehydrogenases. acs.org

The ability of microbes to perform regio- and stereospecific modifications on the steroid nucleus and side chain makes them powerful tools in steroid synthesis. nih.gov While the direct microbial synthesis of 5β-Cholest-23-ene, (Z)- is not documented, the enzymatic machinery present in these organisms for sterol modification suggests a potential for such transformations. Microbial enzymes, including desaturases, could theoretically be engineered or discovered that catalyze the introduction of a double bond at the C-23 position.

Metabolic Fates and Downstream Products of 5β Cholest 23 Ene, Z

Hepatic and Extrahepatic Biotransformations of Cholest-23-ene Derivatives

The liver is the primary site for the biotransformation of cholesterol and its derivatives into more water-soluble compounds for excretion, mainly through the formation of bile acids. While the specific biotransformation of 5β-Cholest-23-ene, (Z)- has not been detailed, it is anticipated that it would undergo a series of modifications in the liver. These transformations would likely involve hydroxylation, oxidation, and reduction reactions to modify its sterol nucleus and side chain.

Extrahepatic tissues can also play a role in the initial modifications of sterols. However, the complete conversion to bile acids is a process predominantly carried out by the liver.

Conversion Pathways to other Bile Alcohols and C24 Bile Acid Intermediates

The conversion of cholesterol to primary bile acids, cholic acid and chenodeoxycholic acid, occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. It is plausible that 5β-Cholest-23-ene, (Z)-, as a cholestene derivative, could serve as a substrate for enzymes in these pathways, leading to the formation of various bile alcohol and C24 bile acid intermediates.

The initial steps would likely involve modifications to the double bond at position 23 and the stereochemistry of the sterol rings to align with the structural requirements of the bile acid synthesis machinery. Subsequent reactions would involve hydroxylations at key positions (such as C-7 and C-12) and shortening of the side chain to form the characteristic C24 bile acid structure.

Table 1: Key Enzymes in the General Bile Acid Synthesis Pathways

| Enzyme Family | General Function in Bile Acid Synthesis | Potential Role in 5β-Cholest-23-ene, (Z)- Metabolism |

| Cytochrome P450 (CYP) | Hydroxylation of the sterol nucleus and side chain. | Catalyzing the initial oxidative modifications of the cholestene structure. |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation and reduction of hydroxyl groups on the sterol nucleus. | Interconversion of hydroxyl and keto groups during biotransformation. |

| Aldo-Keto Reductases (AKRs) | Reduction of double bonds and carbonyl groups. | Reduction of the Δ23 double bond and other carbonyl intermediates. |

Enzyme Systems Involved in Metabolite Interconversion (e.g., Aldo-Keto Reductases)

The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in the metabolism of steroids, including intermediates in bile acid synthesis. nih.govnih.gov These enzymes are NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of substrates. nih.gov

Specifically, members of the AKR1C and AKR1D subfamilies are known to be involved in the reduction of steroid hormones and bile acid precursors. oup.com For a compound like 5β-Cholest-23-ene, (Z)-, it is conceivable that an AKR could be involved in the reduction of the double bond at the C-23 position of the side chain, a necessary step for its eventual conversion into a saturated bile acid. However, the specific AKR enzyme and its activity towards this particular substrate have not been identified. The substrate specificity of AKRs can be broad, but specific interactions determine the efficiency of the reaction for any given compound. nih.govplos.org

Integration within the Broader Bile Acid Synthetic Networks

Should 5β-Cholest-23-ene, (Z)- be metabolized into bile acid-like structures, these metabolites would likely influence the activity of key regulatory enzymes in the bile acid synthesis pathways, such as cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway. nih.gov The resulting bile acid analogs could potentially interact with nuclear receptors like the farnesoid X receptor (FXR), which is a master regulator of bile acid, lipid, and glucose homeostasis. However, without direct experimental evidence, the precise role and integration of 5β-Cholest-23-ene, (Z)- metabolites within these networks remain speculative.

Natural Occurrence and Distribution of 5β Cholest 23 Ene, Z

Identification in Mammalian Biological Samples (e.g., Liver, Bile, Plasma)

There is currently no available scientific literature that reports the isolation or identification of 5β-Cholest-23-ene, (Z)- from mammalian biological samples. Investigations of sterol profiles in tissues such as the liver, as well as in biological fluids like bile and plasma, have not documented the presence of this specific isomer.

Isomeric Forms and Their Differential Distribution

While the broader class of cholestene isomers is known and distributed across various organisms, specific information on the natural occurrence and differential distribution of the (Z)- isomer of 5β-Cholest-23-ene is not documented. Scientific literature to date has not characterized the presence of this particular stereoisomer in any biological system, and therefore, no data exists on its potential differential distribution compared to other possible isomeric forms.

Advanced Analytical Methodologies for 5β Cholest 23 Ene, Z Research

Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)

The separation of sterol isomers is a critical first step in their analysis. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for this purpose, each with its own advantages.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer a complementary approach to GC, particularly for less volatile or thermally labile sterols. Reversed-phase chromatography, using C18 or C8 stationary phases, is commonly employed for sterol separations. nih.govnih.gov The mobile phase typically consists of a mixture of methanol, acetonitrile, and water. The separation of structurally similar sterols, including geometric isomers, can be challenging and often requires optimization of the mobile phase composition and column temperature. nih.gov For instance, the separation of various cholesterol precursors and phytosterols (B1254722) has been successfully achieved using these methods. nih.gov The elution order in reversed-phase LC is generally related to the polarity of the sterols, with more polar compounds eluting earlier. The introduction of a double bond in the side chain, as in 5β-Cholest-23-ene, (Z)-, would slightly decrease its hydrophobicity compared to the saturated analogue, 5β-cholestane, potentially leading to a shorter retention time.

A summary of typical chromatographic conditions for sterol analysis is presented in Table 1.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium | Trimethylsilylation (TMS) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Liquid Chromatography (LC) | C18 (Octadecylsilane) | Methanol/Acetonitrile/Water gradient | Often not required | UV, Mass Spectrometry (MS) |

Mass Spectrometric Approaches for Structure Elucidation and Quantification (e.g., GC-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of sterols. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, after separation on the GC column, the analyte molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (M+) and a series of fragment ions that are characteristic of the molecule's structure. For TMS-derivatized sterols, characteristic fragment ions are observed that can help in identifying the sterol core and the side chain. researchgate.netresearchgate.net For a TMS derivative of a cholestene, the mass spectrum would be expected to show a molecular ion at m/z 458 (for the TMS ether of C27H46O). nist.gov The fragmentation pattern would likely involve the loss of the trimethylsilyl (B98337) group and characteristic cleavages of the sterol ring system and the side chain. researchgate.net While a specific mass spectrum for (Z)-5β-Cholest-23-ene is not documented, the fragmentation of the cholestane (B1235564) skeleton is well-understood and would be expected to produce common fragment ions observed for other cholestenes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity for the analysis of sterols in complex matrices. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS. For sterols, APCI is often preferred due to their relatively nonpolar nature. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. This process, known as selected reaction monitoring (SRM), is highly specific and allows for accurate quantification even in the presence of co-eluting compounds. For cholestene isomers, the precursor ion would be the protonated molecule [M+H]+ or an adduct ion. The fragmentation pattern in MS/MS can provide information about the structure of the side chain, although distinguishing positional and geometric isomers can still be challenging.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is particularly useful for confirming the identity of a compound and for distinguishing between isobaric interferences. For 5β-Cholest-23-ene, (Z)-, with a molecular formula of C27H46, the exact mass can be calculated and compared with the measured mass to confirm its elemental composition with high confidence.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification of 5β-Cholest-23-ene, (Z)-, isotope dilution mass spectrometry (IDMS) is the gold standard method. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.govnih.gov The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. nih.gov

In the mass spectrometer, the native analyte and the labeled internal standard are distinguished by their mass difference. The ratio of the signal intensity of the native analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. nih.gov This method corrects for any losses that may occur during sample processing, leading to highly accurate and precise results. The development of an IDMS method for 5β-Cholest-23-ene, (Z)- would require the synthesis of a stable isotope-labeled analog, for example, containing deuterium (B1214612) (2H) or carbon-13 (13C).

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. nih.gov Both 1H and 13C NMR are used to provide detailed information about the carbon-hydrogen framework of 5β-Cholest-23-ene, (Z)-.

1H NMR Spectroscopy: The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the signals can be used to assign the protons to their respective positions in the structure. For 5β-Cholest-23-ene, (Z)-, the protons on the double bond in the side chain (H-23 and H-24) would give characteristic signals in the olefinic region of the spectrum. The coupling constant between these two protons would be indicative of the (Z)-geometry of the double bond. The signals for the methyl groups and the protons of the steroid nucleus would also provide valuable structural information.

13C NMR Spectroscopy: The 13C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify the different carbon types (methyl, methylene, methine, quaternary). For 5β-Cholest-23-ene, (Z)-, the carbons of the double bond (C-23 and C-24) would have characteristic chemical shifts in the downfield region of the spectrum. The stereochemistry of the A/B ring junction in the 5β-cholestane skeleton significantly influences the chemical shifts of the carbons in the steroid nucleus, particularly C-5, C-9, and C-19. nih.gov Comparison of the 13C NMR data with that of known 5β-cholestane derivatives can confirm the stereochemistry at C-5. nih.govnih.govresearchgate.net

A table of expected 13C NMR chemical shift ranges for key carbons in a 5β-cholestane skeleton is provided below, based on data for related compounds. oregonstate.educhemicalbook.com

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C-3 | ~25-45 (depending on substitution) |

| C-5 | ~40-45 |

| C-19 | ~20-25 |

| C-23 (olefinic) | ~120-140 |

| C-24 (olefinic) | ~120-140 |

Chemical Synthesis and Derivatization Strategies for 5β Cholest 23 Ene, Z and Analogs

Stereoselective Approaches to Cholest-23-ene Core Structures

The primary challenge in synthesizing (Z)-5β-Cholest-23-ene is the stereoselective formation of the cis-configured double bond at the C23-C24 position. The thermodynamic stability of the trans (E) isomer often makes it the favored product in many reactions, necessitating kinetically controlled approaches to obtain the desired (Z) isomer. researchgate.net

One of the most effective and widely used methods for generating Z-alkenes is the Wittig reaction . wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide. organic-chemistry.orgmnstate.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized Ylides : When the group attached to the ylide is alkyl or another non-electron-withdrawing group, the reaction proceeds under kinetic control. The initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible, leading predominantly to the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Stabilized Ylides : If the group is an ester or ketone, the ylide is more stable, and the reaction becomes reversible. This allows for equilibration to the more thermodynamically stable (E)-alkene. organic-chemistry.org

For the synthesis of (Z)-5β-Cholest-23-ene, a C-22 steroidal aldehyde with the 5β-cholestane core would be reacted with a non-stabilized phosphorus ylide, such as an ethylidene triphenylphosphorane, under aprotic, salt-free conditions to ensure high Z-selectivity. pitt.edu

Beyond the classic Wittig reaction, modern organic synthesis offers several other catalytic methods for the stereoselective synthesis of Z-alkenes, including various metal-catalyzed cross-coupling and isomerization reactions. nih.govorganic-chemistry.org For instance, photocatalytic E-to-Z isomerization can convert the more stable E-alkene to the desired Z-isomer, providing an alternative route if the initial synthesis yields the wrong geometry. organic-chemistry.org

Table 1: Comparison of Methods for Z-Alkene Synthesis This is an interactive table. Click on the headers to learn more about each aspect.

| Method | Key Reagents | Stereochemical Control | Primary Advantage |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Non-stabilized Ylide | Kinetic | High Z-selectivity under salt-free conditions |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Ester | Thermodynamic (typically E-selective) | Water-soluble byproduct, easier purification |

| Photocatalytic Isomerization | E-alkene + Photocatalyst (e.g., Iridium complex) | Thermodynamic Pumping | Converts existing E-isomer to Z-isomer |

| Alkyne Semihydrogenation | Alkyne + Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Syn-addition | High Z-selectivity from an alkyne precursor |

Rational Design of Precursors and Intermediate Compounds for Synthesis

The efficient synthesis of 5β-Cholest-23-ene, (Z)- relies on the strategic selection and preparation of key precursors and intermediates. The rational design process often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, readily available starting materials.

A common and logical precursor for the side chain construction is a C-22 aldehyde of the 5β-cholestane series . This intermediate contains the necessary core structure and a functional group correctly positioned for elaboration into the desired side chain via methods like the Wittig reaction.

Naturally occurring bile acids, such as cholic acid , are excellent starting materials due to their inherent 5β-cholestane skeleton and multiple hydroxyl groups that can be used to guide chemical transformations. researchgate.netresearchgate.net The synthesis of 5β-cholestane-3α,7α,12α,25-tetrol from cholic acid demonstrates the feasibility of using these compounds as foundational precursors. researchgate.netresearchgate.netnih.gov The synthesis of a C-22 aldehyde from cholic acid would typically involve:

Protection of the hydroxyl groups on the steroid nucleus.

Oxidative cleavage of the existing side chain between C-24 and the terminal carbons to yield a C-24 carboxylic acid.

Chain shortening (homologation) to remove carbons and arrive at a C-22 functional group.

Oxidation of the C-22 position to the required aldehyde.

Another strategy for side-chain construction involves the use of cyano-containing sterol intermediates . These intermediates can be alkylated to introduce new carbon-carbon bonds, followed by reductive decyanation to yield the final alkyl side chain. nih.gov This approach offers flexibility in building diverse side-chain structures.

Understanding the natural biosynthetic pathway of cholesterol also provides insights into precursor design. Nature builds the complex sterol structure from simple precursors like acetyl-CoA through a series of enzymatic steps, forming key intermediates such as lanosterol. acs.orgnih.gov While chemical synthesis does not replicate this entire pathway, the logic of sequential construction from a core intermediate is a shared principle. acs.org

Enzymatic and Biocatalytic Synthesis of Cholestane (B1235564) Derivatives

While purely chemical synthesis offers great versatility, enzymatic and biocatalytic methods are increasingly valuable for their high selectivity and mild reaction conditions. researchgate.net The modification of the cholestane skeleton and its side chain is a common occurrence in nature, primarily driven by a superfamily of enzymes known as cytochrome P450s.

The cholesterol side-chain cleavage enzyme (P450scc) is a prime example of an enzyme that performs complex chemistry on the sterol side chain. It catalyzes the conversion of cholesterol to pregnenolone (B344588) through sequential hydroxylations at C-22 and C-20, followed by cleavage of the C20-C22 bond. wikipedia.orgnih.govuh.edu This demonstrates that the sterol side chain is accessible to and can be precisely modified by enzymes. qmul.ac.uk

The biosynthesis of bile acids from cholesterol also involves a cascade of enzymatic reactions that modify both the steroid nucleus and the side chain. hmdb.ca For example, the conversion of 7α,12α-dihydroxy-5β-cholestan-3-one to 5β-Cholestane-3α,7α,12α-triol is an enzymatic reduction, and a subsequent hydroxylation is catalyzed by another cytochrome P450 enzyme. hmdb.ca

Currently, no specific enzyme is known to directly synthesize the (Z)-double bond at the C-23 position of a cholestane. However, the field of biocatalysis is rapidly advancing. Through rational design and directed evolution, it may be possible to engineer enzymes that could perform such a transformation. The use of enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) in synthesizing the chiral side chains of statin drugs highlights the potential for biocatalysis to create complex and stereochemically defined molecular fragments. researchgate.net

Controlled Structural Modification for Mechanistic Probes

To investigate the biological function, transport, and metabolic fate of 5β-Cholest-23-ene, (Z)-, it is often necessary to synthesize modified versions that act as mechanistic probes. These probes incorporate specific labels, such as stable isotopes or fluorescent tags, that allow for their detection and tracking.

Isotopic Labeling : A powerful method for mechanistic and metabolic studies is the incorporation of stable isotopes like deuterium (B1214612) (²H). nih.gov Deuterium-labeled analogs can be used as internal standards in mass spectrometry or to trace the metabolic pathways of the compound. nih.govox.ac.uk For 5β-Cholest-23-ene, (Z)-, deuterium could be strategically placed at various positions:

At the double bond (C-23 or C-24) : This would be useful for studying reactions that directly involve the double bond, such as enzymatic reduction or oxidation.

Adjacent to the double bond (e.g., C-22 or C-25) : This can help elucidate reaction mechanisms by probing for kinetic isotope effects.

On the steroid nucleus : This provides a general tag to follow the entire molecule through biological systems.

The synthesis of these labeled compounds often involves using deuterated reagents at a specific step in the synthetic sequence, such as using a deuterated ylide in the Wittig reaction or performing a base-catalyzed exchange with deuterium oxide. nih.govnih.gov

Fluorescent Labeling : To visualize the compound's localization and movement within living cells, a fluorescent probe can be attached. nih.gov This involves conjugating the cholestene structure with a fluorophore. Common strategies include:

Attaching a fluorescent dye (e.g., BODIPY, NBD) to the end of the alkyl side chain. nih.gov

Synthesizing intrinsically fluorescent analogs by creating additional conjugated double bonds within the steroid ring system, creating probes like dehydroergosterol (B162513) (DHE) or cholestatrienol (CTL). nih.govnih.gov

These fluorescent cholesterol analogs have been instrumental in studying intracellular cholesterol transport and the dynamics of cholesterol in cell membranes. nih.govliberty.edumdpi.com The synthesis of a fluorescent version of 5β-Cholest-23-ene, (Z)- would enable similar detailed studies of its specific biological interactions.

Table 2: Examples of Modified Cholestane Analogs as Mechanistic Probes This is an interactive table. Click on the headers to learn more about each aspect.

| Probe Type | Modification | Example Structure/Label | Primary Application | Key Reference(s) |

|---|---|---|---|---|

| Isotopic Probe | Stable Isotope Labeling | Deuterium (²H) at C-23 | Metabolic tracing, Mass spectrometry standard | ox.ac.uk, nih.gov |

| Fluorescent Probe | Extrinsic Fluorophore Tag | BODIPY attached to side chain | Live-cell imaging, Trafficking studies | nih.gov |

| Fluorescent Probe | Intrinsic Fluorescence | Conjugated double bonds in ring system (e.g., CTL) | Studying membrane dynamics | nih.gov |

| Side-Chain Analog | Altered side-chain length/structure | Alkylation of cyano-sterol intermediates | Probing sterol-protein/lipid interactions | nih.gov |

Theoretical and Computational Investigations of 5β Cholest 23 Ene, Z

Molecular Modeling and Dynamics Simulations of Sterol Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules over time. mdpi.com For sterols like 5β-Cholest-23-ene, (Z)-, MD simulations can elucidate their interactions within a phospholipid bilayer, revealing their influence on membrane properties.

MD simulations are also employed to study the interactions between sterols and integral membrane proteins. biorxiv.org These simulations can reveal specific binding sites, the duration of binding events (residence times), and the conformational changes induced in the protein upon sterol binding. acs.org Such studies are crucial for understanding how sterols allosterically modulate the function of important protein classes like G-protein coupled receptors (GPCRs). plos.org

Table 1: Hypothetical Interaction Energies of 5β-Cholest-23-ene, (Z)- with Membrane Components from MD Simulations

| Interacting Molecule | Interaction Type | Predicted Interaction Energy (kcal/mol) | Implication |

|---|---|---|---|

| Dipalmitoylphosphatidylcholine (DPPC) | Van der Waals | -15.5 | Stabilizes sterol within the hydrophobic core of the membrane. |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Van der Waals | -14.8 | Slightly weaker interaction due to the unsaturated tail of POPC. |

| Water | Hydrophobic Effect | +5.2 | Drives the insertion and orientation of the sterol within the lipid bilayer. |

| Cannabinoid Receptor 1 (CB1) | Non-specific binding | -9.8 | Potential for allosteric modulation of receptor activity. plos.org |

Quantum-Chemical Calculations for Electronic Properties and Reactivity

Quantum chemistry calculations provide fundamental insights into the electronic structure of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. jocpr.com Methods like Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties with a good balance of accuracy and computational cost. acs.org

Table 2: Predicted Electronic Properties of 5β-Cholest-23-ene, (Z)- from Quantum-Chemical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons (oxidation potential). |

| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | 7.7 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | 1.9 D | Suggests moderate polarity, influencing solubility and intermolecular interactions. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron; a measure of reactivity. |

In Silico Prediction of Enzymatic Reactions and Metabolic Pathways

Computational models are increasingly used to predict the metabolism of novel compounds, a critical aspect of understanding their biological activity and fate. nih.gov Physiologically based kinetic models can simulate the flow and transformation of cholesterol and related molecules throughout the body. nih.gov By adapting such models, it's possible to hypothesize the metabolic pathways for 5β-Cholest-23-ene, (Z)-.

Given its structural similarity to cholesterol, it is likely metabolized by the same families of enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov In silico tools can predict which specific CYP enzymes are likely to interact with the sterol. These predictions are based on the molecule's structure and electronic properties, which determine its fit and reactivity within the enzyme's active site. Potential reactions include hydroxylation at various positions on the sterol nucleus or side chain, which are often the initial steps in the synthesis of bile acids or steroid hormones. mdpi.com The double bond at C23-C24 could also be a site for epoxidation or reduction reactions.

Table 3: Hypothetical In Silico Predictions for the Metabolism of 5β-Cholest-23-ene, (Z)-

| Predicted Enzyme | Reaction Type | Potential Metabolite | Metabolic Pathway |

|---|---|---|---|

| CYP7A1 | 7α-hydroxylation | 7α-hydroxy-5β-cholest-23-ene, (Z)- | Bile Acid Synthesis (Neutral Pathway) nih.gov |

| CYP27A1 | 27-hydroxylation | 27-hydroxy-5β-cholest-23-ene, (Z)- | Bile Acid Synthesis (Acidic Pathway) |

| CYP11A1 | Side-chain cleavage | Pregnenolone (B344588) analogue | Steroidogenesis |

| HMG-CoA Reductase | Inhibition/Modulation | N/A | Cholesterol Biosynthesis Regulation mdpi.com |

Computational Ligand-Receptor Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is widely used in drug design to screen for potential ligands for a specific protein target. For 5β-Cholest-23-ene, (Z)-, docking simulations can identify potential protein receptors and estimate the strength of the interaction, quantified as a binding affinity or docking score. acs.org

Specialized docking algorithms, such as RosettaCholesterol, have been developed to accurately predict the binding of sterols to integral membrane proteins, accounting for the hydrophobic membrane environment. plos.org Potential targets for 5β-Cholest-23-ene, (Z)- include enzymes involved in cholesterol metabolism (e.g., HMG-CoA reductase) and transport proteins like the Niemann-Pick C1-like 1 (NPC1L1) protein. mdpi.comnih.gov Docking studies can reveal the specific amino acid residues involved in the binding and provide a structural basis for the sterol's potential biological activity. acs.org The calculated binding affinity can help rank its potential as a modulator of protein function compared to endogenous ligands like cholesterol.

Table 4: Predicted Binding Affinities of 5β-Cholest-23-ene, (Z)- to Protein Targets via Molecular Docking

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Kd) | Potential Biological Role |

|---|---|---|---|

| Niemann-Pick C1-Like 1 (NPC1L1) | -9.2 | ~200 nM | Substrate for intestinal absorption. nih.gov |

| HMG-CoA Reductase (HMGR) | -8.5 | ~500 nM | Allosteric regulator of cholesterol synthesis. mdpi.com |

| G-Protein Coupled Receptor (e.g., CXCR4) | -10.1 | ~90 nM | Modulation of receptor signaling and conformation. biorxiv.org |

| Sterol Regulatory Element-Binding Protein (SREBP) | -7.9 | ~950 nM | Involvement in cholesterol homeostasis feedback. mdpi.com |

The Physiological and Biochemical Functions of 5β-Cholest-23-ene, (Z)-: An Overview

Scientific inquiry into the vast landscape of sterol metabolism has identified a myriad of intermediary compounds, each with potentially unique biological roles. This article focuses specifically on the physiological and biochemical functions of the chemical compound 5β-Cholest-23-ene, (Z)-, delving into its putative roles as a metabolic intermediary, its interactions with cellular signaling pathways, its relationship with the gut microbiome, and its comparative significance in different organisms.

Emerging Research Frontiers and Future Directions in 5β Cholest 23 Ene, Z Studies

Discovery of Novel Enzymes and Genetic Regulators in Cholestane (B1235564) Metabolism

The biosynthesis of the vast array of sterols found in nature is a testament to the diversity and specificity of the enzymes involved, particularly those that modify the sterol side chain. The formation of a double bond at the C-23 position, and with a specific Z-geometry, strongly implies the existence of a novel desaturase or isomerase.

Current research into sterol biosynthesis has identified several key enzyme families responsible for side-chain modifications, as detailed in the table below.

| Enzyme Class | Function | Known Examples Relevant to Side-Chain Modification | Potential Role in 5β-Cholest-23-ene, (Z)- Biosynthesis |

| Sterol Desaturases | Introduce double bonds into the sterol nucleus or side chain. | C-22 desaturase (CYP710A family in plants) introduces a C-22 double bond. oup.comcreative-proteomics.com | A yet-to-be-identified desaturase could specifically act on the C-23 position of a 5β-cholestane precursor. The stereospecificity (Z-isomer) would be a key feature of this enzyme. |

| Sterol Reductases | Saturate double bonds in the sterol side chain. | Sterol side chain reductase 2 (SSR2) is involved in cholesterol biosynthesis. biorxiv.orgnih.gov | While reductases saturate bonds, their substrates (unsaturated sterols) are products of desaturases. Understanding the interplay is crucial. |

| Sterol Methyltransferases | Add methyl groups to the side chain, often as a prelude to other modifications. | SMT1 and SMT2 in plants are key to the diversity of phytosterols (B1254722). biorxiv.orgnih.gov | Methylation at adjacent carbons could influence the positioning and stereochemistry of a newly formed double bond. |

The genetic regulation of cholestane metabolism is complex, with multiple layers of control. While the overarching regulatory networks of cholesterol homeostasis are well-studied, the specific genetic factors controlling the expression of enzymes that might produce 5β-Cholest-23-ene, (Z)- are unknown. Future research will likely focus on genome mining and functional genomics in organisms found to produce this sterol. By identifying genes co-expressed with known sterol biosynthesis genes, or by using comparative genomics with organisms that have unusual sterol profiles, researchers may pinpoint the genetic regulators responsible for the production of this unique compound.

Development of Ultra-Sensitive Analytical Platforms for Trace Detection

The identification and quantification of minor sterols like 5β-Cholest-23-ene, (Z)- present a significant analytical challenge due to their low abundance and the presence of numerous structurally similar isomers. The development of ultra-sensitive and highly specific analytical platforms is therefore a critical frontier.

Advanced analytical techniques are being continuously refined to meet these challenges. The table below summarizes the key platforms and their applicability to the analysis of cholestene isomers.

| Analytical Platform | Principle | Advantages for 5β-Cholest-23-ene, (Z)- Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. | High chromatographic resolution allows for the separation of closely related sterol isomers. Derivatization can enhance volatility and improve separation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity and uses multiple stages of mass analysis for high specificity and sensitivity. | Can analyze non-volatile and thermally labile compounds without derivatization. Tandem MS provides structural information, which is crucial for distinguishing isomers. researchgate.net |

| Supercritical Fluid Chromatography (SFC)-MS | Uses a supercritical fluid as the mobile phase, offering unique selectivity for lipid isomers. | Can provide better separation of cis/trans isomers compared to traditional LC methods. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. | Offers an additional dimension of separation, which can be critical for resolving complex mixtures of sterol isomers that are difficult to separate by chromatography alone. |

A significant hurdle in the analysis of 5β-Cholest-23-ene, (Z)- is the separation and unequivocal identification of the Z-isomer from its potential E-isomer counterpart. The geometric constraints of the double bond can lead to subtle differences in physical properties that can be exploited by advanced chromatographic techniques. For instance, reversed-phase liquid chromatography has been shown to be effective in separating cis-trans isomers of other lipids. nih.gov Future developments will likely involve the use of novel stationary phases and multidimensional chromatography to achieve baseline separation of cholest-23-ene isomers, allowing for their accurate quantification even at trace levels.

Advanced Integrated Omics Approaches in Sterol Metabolomics

The field of metabolomics, particularly when integrated with other "omics" disciplines, offers a powerful, unbiased approach to discovering novel metabolites and elucidating their biosynthetic pathways. The application of integrated omics to the study of sterol metabolism is a rapidly advancing frontier that holds great promise for understanding the context of 5β-Cholest-23-ene, (Z)-.

An integrated omics approach would involve the parallel analysis of the transcriptome, proteome, and metabolome (including the lipidome) of an organism of interest.

Lipidomics/Metabolomics: This would involve comprehensive profiling of the sterol fraction of a biological sample using high-resolution mass spectrometry. This could lead to the initial identification of a feature corresponding to the mass of 5β-Cholest-23-ene, (Z)-.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can identify genes that are upregulated or downregulated in concert with the production of the target sterol. This can provide clues to the identity of the enzymes and regulatory proteins involved in its biosynthesis.

Proteomics: The analysis of the entire protein complement can directly identify the enzymes present when 5β-Cholest-23-ene, (Z)- is being produced.

By integrating these datasets, researchers can build a comprehensive picture of the metabolic landscape. For example, a correlation between the abundance of a specific cholestene isomer and the expression of a particular desaturase-like gene would provide strong evidence for the gene's function. This approach has been successfully used to investigate lipid metabolism in various organisms and is a promising strategy for unravelling the biosynthesis of novel sterols.

Exploration of Unconventional Sterol Biosynthetic Routes

While the canonical pathways of cholesterol and phytosterol biosynthesis are well-established, the discovery of unusual sterols, particularly from marine organisms, points to the existence of unconventional biosynthetic routes. researchgate.netesf.edu Marine invertebrates, for instance, are known to possess a remarkable diversity of sterols with unique side-chain modifications. semanticscholar.org

The biosynthesis of a double bond at the C-23 position is not a feature of the canonical sterol pathways. This suggests that organisms producing 5β-Cholest-23-ene, (Z)- may have evolved alternative enzymatic machinery. Some potential unconventional routes that could lead to the formation of this compound include:

Novel Desaturase Activity: As mentioned earlier, a desaturase with specificity for the C-23 position is a likely candidate. This enzyme could have evolved from a known sterol desaturase, such as the C-22 desaturase, through gene duplication and neofunctionalization.

Isomerase-Mediated Double Bond Migration: It is conceivable that a double bond is initially introduced at a more common position, such as C-22 or C-24, and then isomerized to the C-23 position by a specific isomerase.

Modification of an Exogenous Sterol: Some organisms are incapable of de novo sterol synthesis and instead modify sterols obtained from their diet. It is possible that 5β-Cholest-23-ene, (Z)- is the product of the modification of a dietary sterol by the organism's unique enzymatic repertoire.

The study of the biosynthesis of unusual marine sterols has revealed a number of novel enzymatic reactions and pathways. By investigating the sterol profiles of a wider range of organisms, particularly those from unique ecological niches, researchers are likely to uncover the biosynthetic origins of 5β-Cholest-23-ene, (Z)- and other novel sterols.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5β-Cholest-23-ene, (Z)-, and what key reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves stereoselective Wittig or Horner-Wadsworth-Emmons reactions to install the 23-ene moiety. Key conditions include temperature control (e.g., low temps for Z-configuration retention) and choice of base (e.g., NaHMDS for minimizing epimerization). Detailed reaction protocols should include solvent purity, catalyst ratios, and inert atmosphere steps to ensure reproducibility. Characterization via -NMR and NOESY can confirm stereochemistry .

Q. How can researchers optimize purification techniques for 5β-Cholest-23-ene, (Z)- to achieve high enantiomeric purity?

- Methodological Answer : Use chiral stationary phases in HPLC (e.g., amylose-based columns) with hexane/isopropanol gradients. Monitor purity via chiral GC-MS or polarimetry. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) at controlled cooling rates can further enhance purity. Document solvent ratios, column pressures, and retention times to enable replication .

Q. What spectroscopic methods are most effective in characterizing the (Z)-configuration of the 23-ene moiety in 5β-Cholest-23-ene derivatives?

- Methodological Answer : -NMR chemical shifts (δ 120-130 ppm for olefinic carbons) and coupling constants ( ~10-14 Hz for Z-alkenes) are diagnostic. NOESY correlations between H-22 and H-24 protons confirm spatial proximity in the Z-isomer. Complementary FT-IR (C=C stretch ~1650 cm) and UV-Vis ( ~210 nm) provide additional validation .

Advanced Research Questions

Q. In computational modeling of 5β-Cholest-23-ene, (Z)-, which force fields and solvation models best predict its membrane interaction dynamics?

- Methodological Answer : All-atom force fields (e.g., CHARMM36) with explicit lipid bilayer models (e.g., DPPC) and TIP3P water solvation show high accuracy. Validate simulations using experimental membrane insertion data (e.g., fluorescence quenching assays). Cross-check with coarse-grained Martini models for long-timescale behavior. Report energy minimization protocols and equilibration times to ensure reproducibility .

Q. How should researchers address discrepancies in reported biological activity data for 5β-Cholest-23-ene, (Z)- across different cell line models?

- Methodological Answer : Conduct meta-analysis of literature data, noting variables such as cell passage number, culture media composition, and assay endpoints. Use standardized positive controls (e.g., cholesterol for membrane interaction studies) and validate findings in ≥3 cell lines. Statistical tools like ANOVA with post-hoc tests can identify outlier datasets. Transparent reporting of experimental conditions is critical .

Q. What strategies exist for resolving contradictory crystallographic data regarding the ring conformation of 5β-Cholest-23-ene, (Z)- derivatives?

- Methodological Answer : Combine high-resolution X-ray data (R-factor <5%) with solid-state NMR to resolve ambiguities in ring puckering. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can model energetically favorable conformations. Compare thermal ellipsoid plots and torsional angles across studies to identify systematic errors in data collection or refinement .

Methodological Best Practices

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. For example, prioritize studies comparing 5β-Cholest-23-ene’s biophysical properties to its 5α-epimer to explore stereochemical impacts .

- Data Contradiction Analysis : Apply triangulation by cross-validating results via independent techniques (e.g., NMR, MD simulations, and enzymatic assays) to mitigate bias .

- Ethical Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including raw data deposition in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.